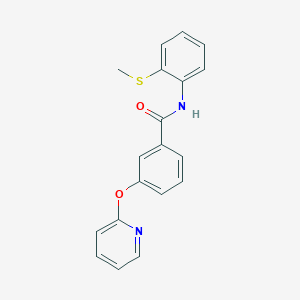

N-(2-(methylthio)phenyl)-3-(pyridin-2-yloxy)benzamide

Description

Properties

IUPAC Name |

N-(2-methylsulfanylphenyl)-3-pyridin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c1-24-17-10-3-2-9-16(17)21-19(22)14-7-6-8-15(13-14)23-18-11-4-5-12-20-18/h2-13H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOUXCTYBZXCCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(methylthio)phenyl)-3-(pyridin-2-yloxy)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a detailed overview of its biological activity, supported by relevant data tables and case studies.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, pyridine derivatives have been shown to possess potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2.18 to 3.08 μM .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | MIC (μM) | Bacterial Strain |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Pyridine-benzothiazole hybrid | 2.18 | E. coli |

| Substituted pyridyl-4-chloro benzoates | 3.08 | Bacillus subtilis |

Antiviral Activity

The antiviral potential of this compound has also been explored within the context of heterocyclic compounds. Research has shown that certain pyridine-containing analogues can inhibit viral replication, particularly against viruses such as hepatitis C and influenza . The effectiveness of these compounds often correlates with specific substitutions on the pyridine ring.

Table 2: Antiviral Efficacy of Pyridine Derivatives

| Compound Name | IC50 (μM) | Virus Type |

|---|---|---|

| This compound | TBD | Influenza Virus |

| Heterocyclic compound A | 0.20 | Hepatitis C |

| Heterocyclic compound B | 0.35 | Epstein-Barr Virus |

Anticancer Activity

The anticancer properties of this compound are supported by studies indicating that similar benzamides can act as potent inhibitors of various cancer cell lines. For example, benzamides have been evaluated for their ability to inhibit RET kinase activity, which is crucial in certain cancers .

Case Study: RET Kinase Inhibition

In a study evaluating the effects of benzamide derivatives on RET kinase, it was found that specific compounds exhibited moderate to high potency in inhibiting cell proliferation driven by RET mutations.

Table 3: RET Kinase Inhibition by Benzamide Derivatives

| Compound Name | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | RET-mutated cell line |

| Benzamide derivative A | 50 | Non-small cell lung cancer |

| Benzamide derivative B | 30 | Medullary thyroid carcinoma |

Scientific Research Applications

Scientific Research Applications

-

Antimicrobial Activity

- Recent studies have highlighted the potential of compounds similar to N-(2-(methylthio)phenyl)-3-(pyridin-2-yloxy)benzamide in exhibiting significant antibacterial properties. For instance, hybrid antimicrobials combining different active moieties have shown enhanced efficacy against both Gram-positive and Gram-negative bacteria. The incorporation of cell-penetrating peptides with such compounds could further augment their antibacterial effects by facilitating cellular uptake .

-

Cancer Therapy

- Benzamide derivatives, including those structurally related to this compound, have been investigated as potential RET kinase inhibitors for cancer treatment. These compounds demonstrate moderate to high potency in inhibiting RET kinase activity, which is crucial in certain types of cancers. The structure-activity relationship (SAR) studies suggest that modifications to the benzamide core can significantly impact their inhibitory effects on cancer cell proliferation .

-

Enzyme Inhibition

- Compounds with similar structures have been studied for their ability to inhibit enzymes critical for bacterial survival, such as dihydropteroate synthetase (DHPS). This inhibition prevents folate synthesis necessary for nucleic acid production in bacteria, leading to bacteriostatic effects . The potential for this compound to act similarly warrants further investigation.

-

Neurological Applications

- Some benzamide derivatives are being explored for their neuroprotective properties. Their ability to modulate neurotransmitter systems could make them candidates for treating neurodegenerative diseases, although specific studies on this compound are still needed.

Table 1: Comparative Analysis of Biological Activities

Case Study: Antibacterial Efficacy

A recent study synthesized various benzamide derivatives and tested their antibacterial efficacy against multiple strains of bacteria. The results indicated that compounds with specific substitutions on the aromatic rings exhibited significantly higher antibacterial activity when used in conjunction with cell-penetrating peptides .

Comparison with Similar Compounds

N,O-Bidentate Directing Groups vs. Thioether Functionality

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Features an N,O-bidentate directing group, enabling coordination to transition metals for C–H bond functionalization. The hydroxyl group enhances polarity, contrasting with the methylthio group in the target compound, which prioritizes lipophilicity and steric bulk .

- Target Compound : The methylthio group at the ortho position may hinder metal coordination but improve membrane permeability, making it more suited for biological applications than catalysis.

Pyridinyloxy vs. Methoxy or Thiazole Substituents

- (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide (): Incorporates a methoxy group and a thiazole ring, which confer rigidity and electronic effects distinct from the pyridinyloxy group. The latter’s nitrogen atom may facilitate stronger interactions with biological targets via hydrogen bonding .

- N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (): A pesticidal compound (cyprofuram) with a cyclopropane-carboxamide core. The absence of a pyridinyloxy group limits its utility in kinase inhibition but enhances stability in environmental conditions .

Data Table: Structural and Functional Comparison

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(2-(methylthio)phenyl)-3-(pyridin-2-yloxy)benzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Substitution reactions under alkaline conditions to introduce pyridinyl or methylthio groups (e.g., using 2-pyridinemethanol as a nucleophile) .

- Reduction steps (e.g., iron powder in acidic conditions) to convert nitro intermediates to amines .

- Condensation reactions with condensing agents (e.g., DCC or EDC) to form the benzamide backbone .

- Optimization requires careful control of temperature (e.g., 60–80°C for amidation), solvent selection (e.g., DMF or THF for polar intermediates), and catalysts (e.g., palladium for cross-coupling) .

- Purity assessment : Use HPLC (≥95% purity) and NMR (structural confirmation) .

Q. Which analytical techniques are most effective for characterizing the compound’s structure and ensuring purity?

- Methodological Answer :

| Technique | Purpose | Key Data |

|---|---|---|

| NMR (1H/13C) | Confirm substituent positions and stereochemistry | Chemical shifts (δ) for methylthio (~2.5 ppm) and pyridinyl protons (~7.0–8.5 ppm) . |

| Mass Spectrometry | Verify molecular weight | Molecular ion peak ([M+H]+) matching theoretical mass (±1 Da) . |

| HPLC | Assess purity and isolate intermediates | Retention time consistency and absence of secondary peaks . |

Q. How can solubility challenges be addressed during in vitro assays?

- Methodological Answer :

- Use co-solvents (e.g., DMSO ≤1% v/v) to enhance aqueous solubility without cytotoxicity .

- Sonication or heating (37–50°C) to disperse aggregates in PBS or cell culture media .

- Structural analogs with improved solubility (e.g., introducing polar groups like -OH or -COOH) can guide derivatization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar benzamide derivatives?

- Methodological Answer :

- Perform comparative SAR studies : Test the compound alongside analogs (e.g., N-(4-acetylphenyl)-3-(pyridin-2-yloxy)benzamide) in standardized assays (e.g., kinase inhibition or antimicrobial activity) .

- Structural analysis : Use X-ray crystallography or molecular docking to identify critical interactions (e.g., hydrogen bonding with kinase active sites) .

- Address batch variability by repeating assays with independently synthesized batches and rigorous QC (e.g., LC-MS purity checks) .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic studies : Measure IC50 values under varying substrate concentrations to determine competitive/non-competitive inhibition .

- Biolayer interferometry or SPR to quantify binding affinity to target enzymes (e.g., PI3K or HDACs) .

- Mutagenesis assays : Modify enzyme active sites (e.g., Ala-scanning) to identify critical residues for interaction .

Q. How can reaction pathways be optimized to mitigate side products in large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .

- Continuous flow chemistry : Improve mixing and heat transfer to reduce byproducts (e.g., dimerization) .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at maximal conversion .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s stability under physiological conditions be addressed?

- Methodological Answer :

- Conduct accelerated stability studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C, analyzing degradation via LC-MS over 24–72 hours .

- Compare with analogs (e.g., N-(2-(furan-2-yl)phenyl) derivatives) to determine if instability is structure-specific .

- Use chemodformatics tools (e.g., MetaDrug) to predict metabolic hotspots (e.g., methylthio oxidation) and guide stabilization strategies .

Experimental Design Considerations

Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics?

- Methodological Answer :

- Rodent models : Administer via IV/oral routes and measure plasma concentration-time profiles (Cmax, Tmax, AUC) using LC-MS/MS .

- Tissue distribution : Quantify compound levels in target organs (e.g., liver or tumor tissues) post-administration .

- Metabolite identification : Use high-resolution MS to detect phase I/II metabolites (e.g., sulfoxide derivatives of methylthio groups) .

Structural Insights

Q. How does the methylthio group influence the compound’s bioactivity compared to its des-methyl counterpart?

- Methodological Answer :

- Activity comparison : Test methylthio vs. hydrogen or hydroxyl analogs in enzyme inhibition assays (e.g., IC50 shift from 10 nM to >1 µM indicates critical role) .

- Computational modeling : MD simulations show methylthio enhances hydrophobic packing in enzyme active sites (e.g., PI3Kα) .

- Electrophilicity : Methylthio’s electron-donating effect may modulate aromatic ring reactivity in nucleophilic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.